N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen heteroatoms
Mechanism of Action
Target of Action
The primary target of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is the Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration.
Mode of Action
It is believed to interact with its target, the macrophage metalloelastase, leading to changes in the enzyme’s activity
Biochemical Pathways
extracellular matrix degradation and tissue remodeling . The downstream effects of these pathways can include changes in cell migration and tissue structure .
Result of Action
Given its target, it may influence processes related totissue remodeling and cell migration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-Oxabicyclo[3.2.1]octane: A structurally related compound used in the synthesis of natural products.
Uniqueness
N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a naphthalene moiety with a bicyclic core containing both oxygen and nitrogen. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-15-8-9-16(20)12-22-11-15)19-10-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,15-16H,8-12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWSQJRICHJCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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